molecular formula C7H14O4 B12750480 alpha-L-Oleandropyranose CAS No. 87037-59-0

alpha-L-Oleandropyranose

Cat. No.: B12750480
CAS No.: 87037-59-0
M. Wt: 162.18 g/mol
InChI Key: DBDJCJKVEBFXHG-YTLHQDLWSA-N
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Description

Alpha-L-Oleandropyranose: is a carbohydrate derivative that belongs to the class of pyranoses. Pyranoses are six-membered ring structures formed from the cyclization of aldoses or ketoses. This compound is specifically characterized by its alpha configuration at the anomeric carbon, which is the carbon derived from the carbonyl carbon (aldehyde or ketone group) of the open-chain form of the sugar .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-L-Oleandropyranose typically involves the selective acetylation of the corresponding sugar. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to achieve the acetylation of the hydroxyl groups . The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: : Industrial production of this compound may involve enzymatic methods using glycosidases. These enzymes can selectively hydrolyze glycosidic bonds to produce the desired pyranose form. The use of microbial sources such as bacteria and fungi is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: : Alpha-L-Oleandropyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alpha-L-Oleandropyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for glycosidases, leading to the hydrolysis of glycosidic bonds. This interaction is crucial in various metabolic pathways, including those involved in energy production and cellular signaling .

Properties

CAS No.

87037-59-0

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1

InChI Key

DBDJCJKVEBFXHG-YTLHQDLWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)O)OC)O

Origin of Product

United States

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